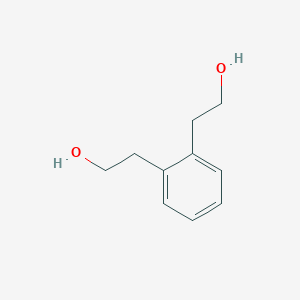
6-苯基-2-吡啶酮
概述
描述
6-Phenyl-2-pyridone is a heterocyclic compound characterized by a pyridone ring substituted with a phenyl group at the sixth position. This compound is part of the broader class of 2-pyridones, which are known for their diverse applications in various fields such as biology, natural products, dyes, and fluorescent materials .
科学研究应用
6-Phenyl-2-pyridone has a wide range of applications in scientific research:
作用机制
Target of Action
6-Phenyl-2-pyridone, also known as 6-phenylpyridin-2(1H)-one, is a derivative of pyridinones, which have been adopted as an important block in medicinal chemistry . Pyridinones can serve as hydrogen bond donors and acceptors, forming additional interactions with therapeutic targets . .
Mode of Action
Most pyridinone derivatives exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Pyridones are oxidation products of nicotinamide, its methylated form, and its ribosylated form . They are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) . The biochemical pathways leading to their generation involve both enzymatic and chemical processes . .
Pharmacokinetics
It is known that pyridinones can cross the cell membrane easily and increase the water solubility of molecules . These properties could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
It is known that pyridinones can form additional interactions with therapeutic targets , which could potentially lead to various molecular and cellular effects depending on the specific biological activity exhibited by the compound.
Action Environment
It is known that the pattern of substituents on pyridinone exercises considerable influence over the pharmacological properties and its therapeutic applications .
生化分析
Biochemical Properties
6-Phenyl-2-pyridone plays a significant role in biochemical reactions due to its ability to act as both a hydrogen bond donor and acceptor . This dual functionality enables it to interact with a variety of enzymes, proteins, and other biomolecules. For instance, 6-Phenyl-2-pyridone has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups . These interactions often involve the formation of hydrogen bonds between the pyridone ring and the active site of the enzyme, leading to enzyme inhibition or activation depending on the context .
Cellular Effects
The effects of 6-Phenyl-2-pyridone on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, 6-Phenyl-2-pyridone has been observed to inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division . Additionally, it can alter gene expression by binding to specific transcription factors, thereby influencing the transcription of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 6-Phenyl-2-pyridone exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors . For instance, 6-Phenyl-2-pyridone can inhibit enzyme activity by binding to the active site and preventing substrate access . This inhibition can lead to changes in cellular processes, such as reduced cell proliferation or increased apoptosis . Additionally, 6-Phenyl-2-pyridone can modulate gene expression by interacting with transcription factors and altering their ability to bind to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Phenyl-2-pyridone can change over time due to factors such as stability and degradation . Studies have shown that 6-Phenyl-2-pyridone is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to 6-Phenyl-2-pyridone has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of 6-Phenyl-2-pyridone in experimental designs .
Dosage Effects in Animal Models
The effects of 6-Phenyl-2-pyridone vary with different dosages in animal models . At low doses, 6-Phenyl-2-pyridone has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can cause toxic or adverse effects, including liver damage and gastrointestinal disturbances . These dosage-dependent effects underscore the importance of careful dose optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
6-Phenyl-2-pyridone is involved in several metabolic pathways, interacting with various enzymes and cofactors . One of the key enzymes involved in its metabolism is cytochrome P450, which catalyzes the oxidation of 6-Phenyl-2-pyridone to form more hydrophilic metabolites . These metabolites can then be further processed and excreted from the body . The involvement of 6-Phenyl-2-pyridone in these metabolic pathways can influence metabolic flux and the levels of other metabolites, potentially affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 6-Phenyl-2-pyridone is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of 6-Phenyl-2-pyridone across cell membranes and its accumulation in certain cellular compartments . The distribution of 6-Phenyl-2-pyridone within the body can affect its bioavailability and therapeutic efficacy . Understanding these transport and distribution mechanisms is crucial for optimizing the delivery and effectiveness of 6-Phenyl-2-pyridone in therapeutic applications .
Subcellular Localization
The subcellular localization of 6-Phenyl-2-pyridone can influence its activity and function . This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization is often directed by specific targeting signals or post-translational modifications that guide 6-Phenyl-2-pyridone to its site of action . The subcellular distribution of 6-Phenyl-2-pyridone can affect its interactions with biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-2-pyridone can be achieved through several methods. One common approach involves the cyclization of 2-cyanoacetamide with aromatic aldehydes and ketones in the presence of a base such as sodium hydroxide. This reaction typically occurs under solvent-free conditions at elevated temperatures . Another method involves the use of palladium-catalyzed cross-coupling reactions, where a phenyl group is introduced to the pyridone ring .
Industrial Production Methods: Industrial production of 6-Phenyl-2-pyridone often employs large-scale cyclization reactions using readily available starting materials and efficient catalysts. The use of microwave irradiation and palladium catalysts has been reported to yield high amounts of the desired product .
化学反应分析
Types of Reactions: 6-Phenyl-2-pyridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives using strong oxidizing agents such as nitric acid.
Reduction: Reduction reactions can convert nitro derivatives back to the parent compound or other reduced forms.
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Nitric acid, nitronium tetrafluoroborate, and acetyl nitrate are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives such as 3-nitro-6-phenyl-2-pyridone.
Reduction: Reduced forms of the parent compound.
Substitution: Various substituted phenyl derivatives.
相似化合物的比较
2-Pyridone: The parent compound of 6-Phenyl-2-pyridone, lacking the phenyl substitution.
6-Halo-2-pyridone: A derivative with a halogen substituent at the sixth position.
N-Substituted 6-Phenyl-2-pyridones: Compounds with various substituents on the nitrogen atom of the pyridone ring.
Uniqueness: 6-Phenyl-2-pyridone is unique due to its phenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity, making it a valuable compound in various applications .
属性
IUPAC Name |
6-phenyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h1-8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUIDXRFWSPPCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172472 | |
| Record name | 6-Phenyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19006-82-7 | |
| Record name | 6-Phenyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19006-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenyl-2-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019006827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Phenyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenyl-2-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-PHENYL-2-PYRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H7X2M5BA4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


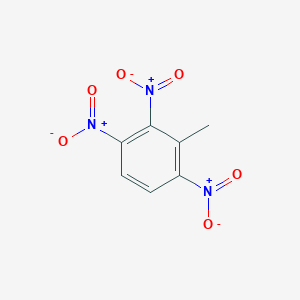

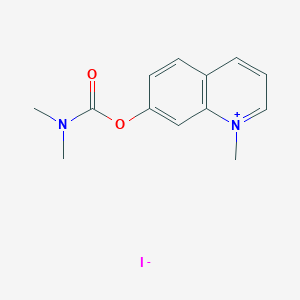
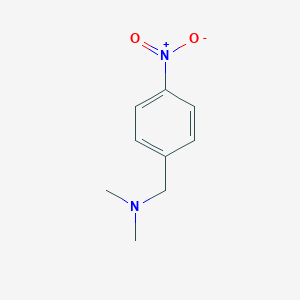

![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)
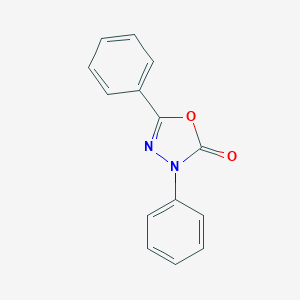
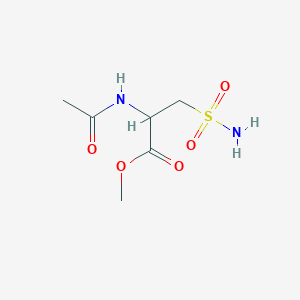
![n-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B101530.png)

